Felodipine-d8 Felodipine-d8 CAS Number: 72509-76-3 (unlabeled)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212454
InChI:
SMILES:
Molecular Formula: C18H11D8Cl2NO4
Molecular Weight: 392.3

Felodipine-d8

CAS No.:

Cat. No.: VC0212454

Molecular Formula: C18H11D8Cl2NO4

Molecular Weight: 392.3

* For research use only. Not for human or veterinary use.

Felodipine-d8 -

Specification

Molecular Formula C18H11D8Cl2NO4
Molecular Weight 392.3

Introduction

Chemical Structure and Properties

Felodipine-d8 is formally designated as 5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . Its deuterium atoms are specifically incorporated at the ethyl (five deuterium atoms) and methyl (three deuterium atoms) ester groups of the dicarboxylate moieties.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of Felodipine-d8:

PropertyValue
Molecular FormulaC18H11D8Cl2NO4
Molecular Weight392.3 g/mol
CAS Number1346602-65-0
Synonymsrac-Felodipine-d8, Felodipine-D8 (O-ethyl-D5, O-methyl-D3)
AppearanceLight yellow to yellow crystalline powder
Deuterium PositionsPentadeuterioethyl group and trideuteriomethyl group
XLogP33.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6
Exact Mass391.1193274 Da

The compound maintains the core pharmacological structure of felodipine while incorporating deuterium atoms at specific positions, resulting in an increased molecular weight compared to the non-deuterated form (384.26 g/mol for standard felodipine) .

Synthesis Methods for Felodipine-d8

The synthesis of deuterated compounds requires specialized techniques to incorporate deuterium atoms at specific positions. For felodipine-d8, several approaches have been developed based on modifications of established felodipine synthesis routes.

Traditional Synthesis Pathways

The conventional synthesis route for felodipine typically involves the condensation of 2,3-dichlorobenzylideneacetylacetic acid-methylester with ethyl 3-aminocrotonate . For the deuterated variant, this process must be modified to incorporate deuterium-labeled reagents at the appropriate positions.

A common approach involves using deuterated starting materials such as deuterated ethanol (C2D5OH) and deuterated methanol (CD3OH) for the esterification reactions, ensuring the incorporation of deuterium in the ethyl and methyl ester groups .

Modern Isotope Labeling Techniques

Recent advancements in isotopic labeling have enabled more precise and efficient incorporation of deuterium:

  • Regio- and stereoselective deuteration methods using tungsten-complexed intermediates have been developed, allowing for controlled introduction of deuterium atoms .

  • H/D exchange reactions catalyzed by transition metals can selectively introduce deuterium at specific positions.

  • Multiple-component reactions (MCRs) using deuterated analogues provide an efficient approach to synthesizing complex deuterium-labeled compounds .

The following table outlines typical reaction conditions for deuterium incorporation in felodipine synthesis:

ParameterCondition
CatalystsPyridine, transition metals
Deuterium SourceNaBD4, D2O, CD3OD, C2D5OD
SolventsEthanol, methanol, acetonitrile
TemperatureTypically reflux conditions (78-82°C)
Purification MethodsColumn chromatography, recrystallization
Typical Deuterium Incorporation>95% at specified positions

Analytical Methods for Felodipine-d8 Detection and Quantification

The accurate detection and quantification of felodipine-d8 are essential for pharmaceutical research, quality control, and pharmacokinetic studies. Several analytical techniques have been optimized for this purpose.

LC-MS Methods

Liquid chromatography-mass spectrometry (LC-MS) represents the gold standard for felodipine-d8 analysis, offering exceptional sensitivity and specificity:

  • A validated LC-MS method using a Princeton SPHER C18 column (150 × 4.6 mm, 5 μm) with an acetonitrile:ammonium acetate (80:20% v/v) mobile phase at 0.8 ml/min flow rate has demonstrated excellent performance .

  • MS detection parameters typically include electrospray ionization (ESI) interface in negative polarity mode, with probe temperature at ambient conditions, CDL temperature at 250°C, and block temperature at 200°C .

The method achieves a limit of detection (LOD) of 0.10 ng/ml and a limit of quantification (LOQ) of 0.50 ng/ml, suitable for plasma analysis and stability studies .

HPLC Methods

High-performance liquid chromatography (HPLC) methods offer robust quantification options:

  • A validated HPLC method using a Symmetry C18 column (25 cm × 4.5 mm, 5 μm) with acetonitrile:water (80:20 v/v) mobile phase at 1 ml/min flow rate and UV detection at 234 nm has been developed for felodipine analysis .

  • For deuterated standards like felodipine-d8, these methods can be adapted with slight modifications to account for potential small chromatographic differences.

Spectroscopic Methods

UV spectrophotometric methods provide simpler alternatives for routine analysis:

  • A validated UV method using ethanol as a solvent with detection at 363.5 nm wavelength has been developed, showing linearity in the range of 5-50 μg/ml .

  • This method can be adapted for felodipine-d8 analysis, providing a green chemistry approach using less toxic solvents.

Applications of Felodipine-d8 in Pharmaceutical Research

Felodipine-d8 serves several critical functions in pharmaceutical development and analysis:

Internal Standard for Bioanalytical Methods

Felodipine-d8 functions as an ideal internal standard for quantitative bioanalysis of felodipine in biological matrices due to its nearly identical physicochemical properties but distinct mass spectrum . Using deuterated internal standards compensates for:

  • Extraction variability during sample preparation

  • Ionization suppression or enhancement in mass spectrometry

  • Chromatographic variations between analytical runs

These advantages make felodipine-d8 particularly valuable in pharmacokinetic studies and bioequivalence assessments of felodipine formulations.

Metabolic Stability Studies

The strategic deuteration in felodipine-d8 enables detailed investigation of metabolic pathways:

  • By comparing the metabolic profiles of deuterated and non-deuterated felodipine, researchers can identify rate-limiting steps in metabolism.

  • Such studies provide crucial insights into cytochrome P450-mediated biotransformation, as felodipine is extensively metabolized by CYP3A4 in the liver .

Drug-Drug Interaction Investigations

Felodipine-d8 facilitates more precise studies of drug-drug interactions:

  • It enables researchers to distinguish between parent drug and metabolites in complex biological matrices.

  • This is particularly relevant since felodipine has been evaluated as a potential perpetrator of pharmacokinetic drug-drug interactions involving cytochrome P450 enzymes and P-glycoprotein .

Pharmacological Significance of Deuteration

The incorporation of deuterium into pharmaceutical compounds like felodipine represents a growing trend in drug development, with significant pharmacological implications.

Deuterium Kinetic Isotope Effect

The deuterium kinetic isotope effect (DKIE) is the primary mechanism behind the pharmacological advantages of deuterated compounds:

  • The C-D bond requires higher activation energy for cleavage compared to the C-H bond, making it more resistant to metabolic breakdown.

  • When C-H/D bond cleavage is rate-limiting in metabolism, deuteration can significantly alter a drug's pharmacokinetic profile .

ParameterPotential Impact of Deuteration
Metabolic StabilityIncreased resistance to oxidative metabolism
Half-lifePotential prolongation of elimination half-life
BioavailabilityPossible improvement due to reduced first-pass metabolism
Dosing FrequencyPotential reduction in dosing frequency
Toxic MetabolitesPossible reduction in formation of reactive metabolites

These potential advantages must be verified through specific pharmacokinetic studies comparing felodipine-d8 with standard felodipine.

Stability Studies and Considerations

The stability profile of felodipine-d8 is crucial for its analytical and pharmaceutical applications.

Chemical Stability

Like standard felodipine, the deuterated variant requires careful handling due to its sensitivity to certain conditions:

  • Photosensitivity: Felodipine-d8 should be protected from light during storage and analysis.

  • pH stability: The compound is sensitive to alkaline hydrolysis, similar to standard felodipine .

Freeze-Thaw Stability

For bioanalytical applications, the stability of felodipine-d8 during sample handling is critical:

  • Studies have shown that felodipine analytes remain stable in plasma for about one month when stored in a frozen state.

  • The compound can withstand three freeze-thaw cycles without significant degradation .

Future Perspectives and Research Directions

The field of deuterated pharmaceuticals is rapidly evolving, with several promising directions for felodipine-d8 research:

Therapeutic Applications

While currently utilized primarily as an analytical standard, felodipine-d8 could potentially be developed as a therapeutic agent with improved properties:

  • The approval of deuterated drugs like deutetrabenazine demonstrates regulatory acceptance of this approach.

  • Clinical studies comparing the pharmacokinetics, efficacy, and safety of felodipine-d8 versus standard felodipine would be necessary to establish its therapeutic potential.

Advanced Synthetic Methodologies

Further refinement of synthetic methods could enhance the accessibility and purity of felodipine-d8:

  • Development of greener, more efficient deuteration protocols with higher isotopic purity.

  • Scale-up strategies to enable larger-scale production for potential clinical applications.

Expanded Analytical Applications

The utility of felodipine-d8 in analytical chemistry continues to expand:

  • Application in newer analytical techniques like molecular rotational resonance (MRR) spectroscopy, which can precisely determine isotopic purity of deuterated compounds .

  • Development of multiplex assays incorporating felodipine-d8 alongside other deuterated standards for comprehensive pharmacokinetic studies.

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